(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789865
InChI: InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1
SMILES: CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13789865

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate -

Specification

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
IUPAC Name tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1
Standard InChI Key HWSFSGRTZMJYGQ-IENPIDJESA-N
Isomeric SMILES C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N
SMILES CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N
Canonical SMILES CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 1-, 2-, 3-, and 4-positions with a tert-butoxycarbonyl (Boc) group, methyl, cyano, and ketone functionalities, respectively (Figure 1). The stereochemistry at C2 is specified as (S)-configuration, a critical determinant of its biological activity and synthetic utility .

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS No.2212021-56-0
Molecular FormulaC12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight238.28 g/mol
SMILESO=C(N1C@@HC(C#N)C(=O)CC1)OC(C)(C)C
InChI KeyHWSFSGRTZMJYGQ-IENPIDJESA-N
AppearanceWhite crystalline powder
Purity≥99%

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic manipulations . The cyano group (CN-\text{C}\equiv\text{N}) and ketone (C=O\text{C=O}) at C3 and C4, respectively, provide sites for further functionalization, enabling the synthesis of complex piperidine derivatives .

Synthetic Methodologies

MethodCatalystYield (%)ee (%)Reference
Rh-Catalyzed CarbometalationRh(cod)(OH)85–9295–99
Enzymatic ResolutionLipases70–8090–95

Future Research Directions

Expanding Synthetic Accessibility

Efforts to streamline the synthesis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate should focus on:

  • Catalyst Optimization: Developing earth-abundant metal catalysts (e.g., iron, nickel) to replace rhodium, reducing costs and environmental impact .

  • Continuous Flow Chemistry: Implementing flow-based systems to enhance reaction scalability and reproducibility.

Therapeutic Diversification

Exploration of derivative libraries could unlock applications beyond metabolic disorders:

  • Neuropharmacology: Piperidines are privileged structures in neuromodulator design (e.g., Preclamol, a dopamine agonist) .

  • Oncology: Functionalization at C3 and C4 may yield proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

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